molecular formula C30H34IN3S2 B13811795 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide

2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B13811795
M. Wt: 627.6 g/mol
InChI Key: YNTQDNMFDYPKBR-UHFFFAOYSA-M
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Description

2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a synthetic organic compound. It belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple functional groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process may include:

    Formation of the benzothiazole ring: This can be achieved through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the dimethylamino group: This step may involve the reaction of the intermediate with dimethylamine under suitable conditions.

    Cyclohexene ring formation: This can be done through cyclization reactions involving appropriate precursors.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, followed by purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-(2-Benzothiazolyl)-N,N-dimethylamine
  • 3-Ethyl-2-benzothiazolinone
  • 2-(4-Dimethylaminophenyl)benzothiazole

Uniqueness

What sets 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C30H34IN3S2

Molecular Weight

627.6 g/mol

IUPAC Name

(6E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclohexen-1-amine;iodide

InChI

InChI=1S/C30H34N3S2.HI/c1-5-32-24-14-7-9-16-26(24)34-28(32)20-18-22-12-11-13-23(30(22)31(3)4)19-21-29-33(6-2)25-15-8-10-17-27(25)35-29;/h7-10,14-21H,5-6,11-13H2,1-4H3;1H/q+1;/p-1

InChI Key

YNTQDNMFDYPKBR-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3N(C)C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3N(C)C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

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